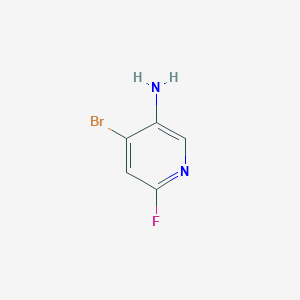
4-Bromo-6-fluoropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-fluoropyridin-3-amine is a heterocyclic aromatic compound that contains both bromine and fluorine substituents on a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoropyridin-3-amine typically involves halogenation reactions. One common method is the bromination of 6-fluoropyridin-3-amine using bromine in the presence of a suitable catalyst . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where this compound is synthesized from 4-bromo-6-fluoropyridine and an amine source .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoropyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and aminopyridines, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
4-Bromo-6-fluoropyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Agrochemicals: It is a key intermediate in the production of herbicides and insecticides.
Material Science: The compound is explored for its potential use in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-6-fluoropyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms on the pyridine ring enhances its reactivity and potential for diverse applications in medicinal and industrial chemistry .
Properties
Molecular Formula |
C5H4BrFN2 |
|---|---|
Molecular Weight |
191.00 g/mol |
IUPAC Name |
4-bromo-6-fluoropyridin-3-amine |
InChI |
InChI=1S/C5H4BrFN2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2 |
InChI Key |
VPRZCSBHKVURPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















